Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-
Brand Name: Vulcanchem
CAS No.: 76112-08-8
VCID: VC17293432
InChI: InChI=1S/C16H12ClNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3
SMILES:
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-

CAS No.: 76112-08-8

Cat. No.: VC17293432

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)- - 76112-08-8

Specification

CAS No. 76112-08-8
Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
IUPAC Name 5-(3-chlorophenyl)-3-(4-methylphenyl)-1,2-oxazole
Standard InChI InChI=1S/C16H12ClNO/c1-11-5-7-12(8-6-11)15-10-16(19-18-15)13-3-2-4-14(17)9-13/h2-10H,1H3
Standard InChI Key KNQSLBPOFOODGE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl

Introduction

Structural and Molecular Properties

Molecular Architecture

The compound’s structure consists of an isoxazole core substituted with a 3-chlorophenyl group (electron-withdrawing) and a 4-methylphenyl group (electron-donating). This arrangement creates a polarized electronic environment, influencing its reactivity and intermolecular interactions . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₂ClNO
Molecular Weight269.72 g/mol
XLogP34.7 (indicating high lipophilicity)
Hydrogen Bond Acceptors2
Rotatable Bonds2

Spectroscopic Characterization

1H-NMR: Aromatic protons appear as multiplet signals between δ 7.0–8.0 ppm, with distinct splitting patterns due to the substituents’ positions. The methyl group on the 4-methylphenyl moiety resonates as a singlet near δ 2.3 ppm .
13C-NMR: The isoxazole ring carbons are observed at δ 95–170 ppm, while the C-Cl and C-CH₃ groups appear at δ 110–125 ppm and δ 20–25 ppm, respectively .
IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O ether) confirm the isoxazole core .

Synthesis and Reaction Mechanisms

General Synthetic Routes

The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or through condensation reactions involving α,β-unsaturated ketones . A representative protocol involves:

  • Starting Materials:

    • 3-Chlorophenylacetylene and 4-methylbenzaldehyde.

  • Reaction Conditions:

    • Hydroxylamine hydrochloride (1.0 mmol), NaOH (2.0 mmol) in DMSO at 100°C for 8 hours .

  • Workup:

    • Purification via column chromatography (petroleum ether/ethyl acetate, 10:1) yields the product in ~77% purity .

Mechanistic Insights

The reaction proceeds through oxime formation followed by cyclization. Protonation of the carbonyl oxygen facilitates nucleophilic attack by hydroxylamine, leading to imine intermediate formation. Subsequent dehydration and aromatization yield the isoxazole ring .

Biological Activity and Applications

Agricultural and Material Science Applications

  • Agrochemicals: Serves as an intermediate in herbicide synthesis due to its stability under acidic conditions .

  • Polymer Additives: Enhances thermal stability in polyurethane coatings .

Comparative Analysis with Analogues

A comparison with related isoxazoles highlights the impact of substituents on bioactivity:

CompoundSubstituentsMolecular WeightBioactivity
5-(3-Chlorophenyl)-3-(4-methylphenyl)-isoxazole3-Cl, 4-CH₃269.72 g/molImmunosuppressive
5-(3-Chlorophenyl)-3-(4-methoxyphenyl)-isoxazole3-Cl, 4-OCH₃285.73 g/molAnti-inflammatory
5-(4-Chlorophenyl)-3-phenylisoxazole4-Cl, 3-H255.70 g/molAntimicrobial

The 4-methyl group in the target compound enhances lipophilicity (XLogP3 = 4.7 vs. 4.4 for methoxy analogues), potentially improving membrane permeability .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Column chromatography often results in ≤50% recovery due to byproduct formation .

  • Scalability: High-temperature DMSO reactions pose safety concerns for industrial-scale production .

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modifications to the chlorophenyl and methylphenyl groups could optimize bioactivity.

  • Nanoparticle Delivery: Encapsulation in Cu₂O nanocrystals (as demonstrated for similar isoxazoles) may enhance bioavailability .

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